Batrachotoxin

描述

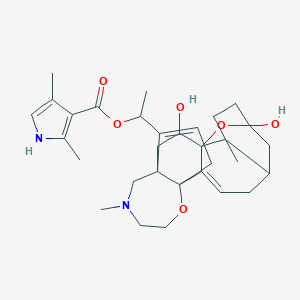

Structure

2D Structure

属性

Key on ui mechanism of action |

Batrachotoxin is a potent modulator of voltage-gated sodium channels, leading to irreversible depolarization of nerves and muscles, fibrillation, arrhythmias and eventually cardiac failure. Since its discovery, field researchers also reported numbness after their skin came into contact with this toxin. Intrigued by this phenomenon, we determined the effect of batrachotoxin on the voltage-gated sodium channel Nav1.8, which is considered to be a key player in nociception. As a result, we discovered that batrachotoxin profoundly modulates this channel: the inactivation process is severely altered, the voltage-dependence of activation is shifted towards more hyperpolarized potentials resulting in the opening of Nav1.8 at more negative membrane potentials and the ion selectivity is modified. Batrachotoxin (BTX), from South American frogs of the genus Phyllobates, irreversibly activates voltage-gated sodium channels. Previous work demonstrated that a phenylalanine residue approximately halfway through pore-lining transmembrane segment IVS6 is a critical determinant of channel sensitivity to BTX. In this study, we introduced a series of mutations at this site in the Na(v)1.3 sodium channel, expressed wild-type and mutant channels in Xenopus laevis oocytes, and examined their sensitivity to BTX using voltage clamp recording. We found that substitution of either alanine or isoleucine strongly reduced channel sensitivity to toxin, whereas cysteine, tyrosine, or tryptophan decreased toxin action only modestly. These data suggest an electrostatic ligand-receptor interaction at this site, possibly involving a charged tertiary amine on BTX. We then used a mutant channel (mutant F1710C) with intermediate toxin sensitivity to examine the properties of the toxin-receptor reaction in more detail. In contrast to wild-type channels, which bind BTX almost irreversibly, toxin dissociation from mutant channels was rapid, but only when the channels were open, not when they were closed. These data suggest the closed activation gate trapped bound toxin. Although BTX dissociation required channel activation, it was, paradoxically, slowed by strong membrane depolarization, suggesting additional state-dependent and/or electrostatic influences on the toxin binding reaction. We propose that BTX moves to and from its receptor through the cytoplasmic end of the open ion-conducting pore, in a manner similar to that of quaternary local anesthetics like QX314. The binding site for batrachotoxin, a lipid-soluble neurotoxin acting at Na+ channel receptor site 2, was localized using a photoreactive radiolabeled batrachotoxin derivative to covalently label purified and reconstituted rat brain Na+ channels. In the presence of the brevetoxin 1 from Ptychodiscus brevis and the pyrethroid RU51049, positive allosteric enhancers of batrachotoxin binding, a protein with an apparent molecular mass of 240 kDa corresponding to the Na+ channel alpha subunit was specifically covalently labeled. The region of the alpha subunit specifically photolabeled by the photoreactive batrachotoxin derivative was identified by antibody mapping of proteolytic fragments. Even after extensive trypsinization, and anti-peptide antibody recognizing an amino acid sequence adjacent to Na+ channel transmembrane segment IS6 was able to immunoprecipitate up to 70% of the labeled peptides. Analysis of a more complete digestion with trypsin or V8 protease indicated that the batrachotoxin receptor site is formed in part by a portion of domain I. The identification of a specifically immunoprecipitated photolabeled 7.3-kDa peptide containing transmembrane segment S6 from domain I restricted the site of labeling to residues Asn-388 to Glu-429 if V8 protease digestion was complete or Leu-380 to Glu-429 if digestion was incomplete. These results implicate the S6 transmembrane region of domain I of the Na+ channel alpha subunit as an important component of the batrachotoxin receptor site. The steroidal neurotoxin (-)-batrachotoxin functions as a potent agonist of voltage-gated sodium ion channels (NaVs). Here we report concise asymmetric syntheses of the natural (-) and non-natural (+) antipodes of batrachotoxin, as well both enantiomers of a C-20 benzoate-modified derivative. Electrophysiological characterization of these molecules against NaV subtypes establishes the non-natural toxin enantiomer as a reversible antagonist of channel function, markedly different in activity from (-)-batrachotoxin. Protein mutagenesis experiments implicate a shared binding side for the enantiomers in the inner pore cavity of NaV. These findings motivate and enable subsequent studies aimed at revealing how small molecules that target the channel inner pore modulate NaV dynamics. Batrachotoxins (BTX): Neurotoxin, activates sodium ion channels, digitalis (digitoxin)-like cardiotoxin, causes fibrillation and cardiac arrest. /from table/ |

|---|---|

CAS 编号 |

23509-16-2 |

分子式 |

C31H42N2O6 |

分子量 |

538.7 g/mol |

IUPAC 名称 |

1-[(1R,6S,9S,11S,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3/t20?,21?,24?,27-,28-,29-,30-,31-/m0/s1 |

InChI 键 |

ISNYUQWBWALXEY-XIPFQYRHSA-N |

SMILES |

CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |

手性 SMILES |

CC1=CNC(=C1C(=O)OC(C)C2=CC[C@@]34[C@@]2(CC([C@@]56C3=CCC7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C |

规范 SMILES |

CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |

颜色/形态 |

Noncrystal |

其他CAS编号 |

23509-16-2 |

纯度 |

90 % |

溶解度 |

In water, 2.8 mg/L at 25 °C (est) |

同义词 |

Batrachotoxinin A, 20-(2,4-dimethyl-1H-pyrrole-3-carboxylate) |

蒸汽压力 |

7.49X10-16 mm Hg at 25 °C (est) |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Batrachotoxin from Phyllobates Frogs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Batrachotoxin (BTX), a steroidal alkaloid of formidable potency, represents a landmark discovery in the field of neurotoxicology. First identified from the skin secretions of poison dart frogs of the genus Phyllobates, its unique mechanism of action—the irreversible activation of voltage-gated sodium channels—has established it as an indispensable pharmacological tool for studying ion channel function. This technical guide provides a comprehensive overview of the historical discovery, the intricate processes of isolation and purification, detailed experimental protocols, and the molecular basis of its potent bioactivity. Quantitative data are systematically presented, and key workflows and signaling pathways are visualized to offer a detailed resource for professionals in research and drug development.

Historical Context and Discovery

The journey to understanding this compound began with observations of the potent poisons used by the indigenous Emberá people of western Colombia on their blowgun darts.[1] This ethnobotanical lead spurred scientific investigation, culminating in the 1960s through the pioneering work of researchers at the National Institutes of Health. In 1963, Fritz Märki and Bernhard Witkop first reported the separation of a highly toxic alkaloid fraction from Phyllobates bicolor.[2]

Subsequent expeditions led by John W. Daly focused on Phyllobates aurotaenia and later the remarkably potent Phyllobates terribilis, which was found to contain up to 1-2 mg of this compound per frog, a quantity significantly higher than other species.[3][4] The research team, including Takashi Tokuyama, successfully isolated and characterized a family of related alkaloids: this compound (BTX), homothis compound, and the less potent hydrolysis product, batrachotoxinin A (BTX-A).[5]

The structural elucidation of these complex molecules was a significant challenge. A breakthrough occurred when Tokuyama prepared a crystalline derivative, the O-p-bromobenzoate of batrachotoxinin A, allowing its unique steroidal structure to be solved using X-ray diffraction techniques in 1968.[5][6] The complete structure of this compound itself was then established in 1969.[2][7] It was later discovered that the frogs do not synthesize the toxin de novo but sequester it from their diet, which is believed to include melyrid beetles of the genus Choresine.[1] Frogs raised in captivity do not produce the toxin.[3]

Isolation and Purification of Batrachotoxins

The isolation of this compound from frog skin is a multi-step process requiring careful handling due to the extreme toxicity of the compound. The protocol developed by Daly and colleagues forms the basis of the methodology.

Experimental Protocol: Toxin Extraction and Purification

This protocol is synthesized from the methods described in the foundational research of the 1960s and 1970s.

-

Skin Collection and Extraction:

-

Skins from collected Phyllobates specimens are removed and immediately preserved in methanol (B129727) (MeOH).

-

The methanolic extracts are concentrated under low pressure to produce a crude residue.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

The crude residue is partitioned between chloroform (B151607) (CHCl₃) and water. The lipophilic batrachotoxins preferentially move into the chloroform layer.

-

This step serves to separate the alkaloids from more polar, water-soluble compounds.

-

-

Acid-Base Extraction:

-

The chloroform layer, containing the basic alkaloids, is extracted with a dilute acid solution (e.g., 0.1 N Hydrochloric Acid, HCl).

-

This protonates the nitrogen atoms in the alkaloids, rendering them water-soluble and moving them into the aqueous acidic layer, separating them from neutral lipids.

-

The acidic aqueous layer is then basified (e.g., with 1 N Ammonium Hydroxide, NH₄OH) to deprotonate the alkaloids.

-

The now-neutral alkaloids are re-extracted back into chloroform. This acid-base cycle is a critical purification step.[8]

-

-

Chromatographic Purification:

-

The concentrated chloroform extract is subjected to column chromatography, typically using alumina (B75360) as the stationary phase.

-

Fractions are eluted with solvents of increasing polarity.

-

Further purification is achieved using thin-layer chromatography (TLC).[5] The presence of batrachotoxins can be qualitatively assayed using a modified Ehrlich reagent, which gives a color reaction.[8]

-

-

Analysis and Quantification:

-

Modern methods for analysis and quantification rely on techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9]

-

Quantitative Data Summary

The toxicity of this compound is exceptionally high, making it one of the most potent non-peptide toxins known. Its potency varies among its derivatives, and the yield differs significantly across Phyllobates species.

Table 1: Comparative Toxicity of Batrachotoxins

| Compound | Animal Model | Route of Administration | LD₅₀ (µg/kg) | Reference(s) |

| This compound (BTX) | Mouse | Intravenous (i.v.) | 2-3 | [2] |

| This compound (BTX) | Mouse | Subcutaneous (s.c.) | 2-3 | [1] |

| Batrachotoxinin A (BTX-A) | Mouse | Subcutaneous (s.c.) | 1000 | [2][5] |

Table 2: Approximate Yield of this compound from Phyllobates Species

| Frog Species | Common Name | Average Toxin Yield per Frog | Reference(s) |

| Phyllobates terribilis | Golden Poison Frog | ~1,100 - 1,900 µg | [3][4] |

| Phyllobates aurotaenia | Kokoe Poison Frog | ~50 µg | [8] |

| Phyllobates bicolor | Black-legged Dart Frog | ~10-fold less than P. terribilis | [4] |

Mechanism of Action on Voltage-Gated Sodium Channels

This compound exerts its neurotoxic effects by targeting voltage-gated sodium channels (NaV), which are critical for the initiation and propagation of action potentials in excitable cells like neurons and myocytes.

The toxin binds to what is known as neurotoxin receptor site 2, located within the inner pore of the channel.[10] This binding is state-dependent, with BTX showing a high affinity for the open state of the channel. The interaction induces a dramatic conformational change that effectively locks the channel in an open state.[10]

The consequences of this action are threefold:

-

Persistent Activation: The channel's activation gate is prevented from closing, leading to a persistent, uncontrolled influx of sodium (Na⁺) ions.[2]

-

Hyperpolarizing Shift: The voltage dependence of channel activation is shifted to more negative potentials, meaning channels open more readily at resting membrane potential.[10]

-

Inhibition of Inactivation: The channel's fast and slow inactivation mechanisms are eliminated.[10]

This massive and sustained influx of Na⁺ ions causes irreversible depolarization of the cell membrane, blocking nerve signal transmission, which leads to paralysis. In cardiac muscle, it induces arrhythmias and fibrillation, ultimately resulting in cardiac failure.[8][11]

Pharmacological and Electrophysiological Analysis

The effects of this compound on nerve and muscle cells are studied primarily using electrophysiological techniques, such as the voltage clamp method, which allows for the direct measurement of ion flow across the cell membrane.

Experimental Protocol: Voltage Clamp Analysis of Na⁺ Currents

This protocol describes a general procedure for assessing the effect of this compound on NaV channels expressed in a cellular system (e.g., Xenopus oocytes or cultured mammalian cells).

-

Cell Preparation:

-

Electrode Placement:

-

Using micromanipulators, impale the cell with two microelectrodes (for two-electrode voltage clamp) or establish a whole-cell patch clamp configuration.[10] One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

-

-

Baseline Recording:

-

Establish a stable recording. Hold the cell's membrane potential at a negative value (e.g., -90 mV) to ensure all NaV channels are in a closed state.

-

Apply a series of depolarizing voltage steps to elicit transient inward Na⁺ currents. Record these baseline currents.

-

-

Application of this compound:

-

Introduce this compound into the bathing solution at a desired concentration (typically in the nanomolar to low micromolar range).

-

To facilitate the binding of BTX to the open state of the channels, apply a repetitive train of short depolarizing pulses.

-

-

Post-Toxin Recording:

-

After a sufficient incubation period, repeat the series of depolarizing voltage steps.

-

Observe the characteristic effects of BTX:

-

A significant increase in the resting membrane conductance at the holding potential.

-

The disappearance of transient inward currents, which are replaced by a steady, non-inactivating current.

-

A shift in the current-voltage relationship to more hyperpolarized potentials.

-

-

-

Washout and Control:

-

Attempt to wash out the toxin. Due to its irreversible binding, a complete reversal of the effects is not expected.[2]

-

Confirm that the observed effects can be blocked by the application of a specific NaV channel blocker, such as tetrodotoxin (B1210768) (TTX), which will reversibly block the BTX-modified channels.[12]

-

Conclusion and Future Directions

The discovery and characterization of this compound marked a pivotal moment in neuropharmacology. It provided scientists with a powerful molecular probe to investigate the structure and function of voltage-gated sodium channels, deepening our understanding of neuronal excitability. While its extreme toxicity precludes direct therapeutic applications, its value in basic research is immense. The ongoing study of BTX and its interaction with NaV channels continues to inform the design of novel therapeutics, such as local anesthetics and anticonvulsants, that target these critical ion channels. Furthermore, the elucidation of its dietary origin has opened new avenues in chemical ecology, highlighting the intricate biochemical relationships between species.

References

- 1. How do this compound-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. sofia.medicalistes.fr [sofia.medicalistes.fr]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. benchchem.com [benchchem.com]

- 7. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotox… [ouci.dntb.gov.ua]

- 8. This compound, an extremely active cardio- and neurotoxin from the Colombian arrow poison frog Phyllobates aurotaenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eco-Metabolomics Applied to the Chemical Ecology of Poison Frogs (Dendrobatoidea) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacology of this compound. II. Effect on electrical properties of the mammalian nerve and skeletal muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on membrane potential and conductance of squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Batrachotoxin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Batrachotoxin (BTX) is a steroidal alkaloid of formidable potency, acting as a highly specific modulator of voltage-gated sodium channels (VGSCs).[1][2][3][4] Its profound impact on the gating machinery of these essential ion channels has established it as an invaluable molecular probe for elucidating the intricacies of channel function and as a benchmark for neurotoxin studies. This technical guide provides a comprehensive overview of the mechanism of action of BTX, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.

Core Mechanism of Action

This compound exerts its effects by binding to a specific receptor site (neurotoxin receptor site 2) within the inner pore of the α-subunit of the VGSC.[5][6][7][8] This binding event induces a cascade of conformational changes that fundamentally alter the channel's biophysical properties, leading to persistent activation.[1][2][9] The primary consequences of BTX binding are:

-

Hyperpolarizing Shift in Voltage-Dependence of Activation: BTX dramatically shifts the voltage at which the channel activates to more negative membrane potentials.[5][6][8][10][11] This means that channels are more likely to open at resting membrane potentials, leading to a persistent influx of sodium ions.

-

Inhibition of Inactivation: The toxin effectively removes or significantly hinders both fast and slow inactivation processes of the sodium channel.[5][6][8][11] This prevents the channel from closing in the presence of a sustained depolarizing stimulus.

-

Altered Ion Selectivity and Conductance: BTX modification can reduce the channel's selectivity for sodium ions, allowing other cations to permeate.[2][4][12] It has also been shown to reduce the single-channel conductance.[2][8]

The collective result of these actions is a sustained membrane depolarization, leading to uncontrolled nerve firing, paralysis, and cardiotoxicity.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with voltage-gated sodium channels, compiled from various experimental studies.

Table 1: Binding Affinity of this compound Derivatives

| Compound | Channel/Preparation | Kd / EC50 | Assay Type |

| [3H]BTX-B | Rat brain expressed sodium channels | 0.84 ± 0.03 nM | Radioligand Binding |

| This compound (BTX) | rNaV1.4 | 2074 nM (EC50 for V1/2 activation) | Whole-cell Patch Clamp |

| BTX-B | rNaV1.4 | 756 nM (EC50 for V1/2 activation) | Whole-cell Patch Clamp |

| BTX-cHx | rNaV1.4 | 491 nM (EC50 for V1/2 activation) | Whole-cell Patch Clamp |

Note: BTX-B (Batrachotoxinin A 20-α-benzoate) is a commonly used radiolabeled analog of BTX.[13]

Table 2: Effects of this compound on Sodium Channel Gating Properties

| Parameter | Channel Subtype | Magnitude of Effect | Experimental Method |

| Shift in V1/2 of Activation | Rat brain NaIIA in CHO-K1 cells | ~ -45 mV | Whole-cell Patch Clamp[10] |

| rNaV1.4 | ~ -40 mV | Whole-cell Patch Clamp[7] | |

| Frog node of Ranvier | ~ -60 to -70 mV | Voltage Clamp[14] | |

| GH3 cells | ~ -40 mV | Whole-cell Voltage Clamp[11] | |

| Inactivation | Most subtypes | Nearly complete removal | Electrophysiology[5][6][8][11] |

| Single Channel Conductance | Neuroblastoma cells | ~ 10 pS | Patch Clamp[15] |

Table 3: Effects of this compound on Ion Permeability

| Permeability Ratio | Preparation | Value |

| PK/PNa | This compound-modified channels | ~ 0.16 |

| Selectivity Sequence | Frog node of Ranvier | H+ > Na+ > NH4+ > K+ |

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing BTX Effects

This protocol is designed to measure the impact of BTX on the gating properties of VGSCs expressed in a heterologous system (e.g., HEK293 or CHO cells).

Methodology:

-

Cell Culture and Transfection: Culture cells expressing the desired sodium channel subtype.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: CsF is used to block potassium channels.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a negative potential (e.g., -120 mV).

-

Apply a series of depolarizing voltage steps to elicit sodium currents and determine the baseline voltage-dependence of activation and inactivation.

-

-

Application of this compound:

-

Data Acquisition and Analysis:

-

After BTX modification, repeat the voltage-step protocols to measure the shift in the voltage-dependence of activation and the removal of inactivation.

-

Construct conductance-voltage (G-V) curves by plotting the normalized peak current as a function of the test potential and fit with a Boltzmann equation to determine the V1/2 of activation.

-

[3H]Batrachotoxinin-A 20-α-benzoate ([3H]BTX-B) Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of the BTX binding site on VGSCs in membrane preparations.

Methodology:

-

Membrane Preparation: Prepare synaptosomes or membrane vesicles from a tissue rich in sodium channels (e.g., rat brain).

-

Binding Reaction:

-

Incubate the membrane preparation with various concentrations of [3H]BTX-B in a suitable buffer.

-

The binding is typically enhanced by the presence of an allosteric modulator like a scorpion toxin (e.g., alpha-scorpion toxin) which stabilizes the high-affinity state for BTX.[13]

-

-

Determination of Non-Specific Binding: In a parallel set of experiments, include a high concentration of an unlabeled competitor (e.g., veratridine) to saturate the specific binding sites.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

-

Quantification:

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis or non-linear regression on the specific binding data to determine the Kd and Bmax.

-

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action

References

- 1. rupress.org [rupress.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How do this compound-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Interaction of this compound with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of New this compound-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inactivation of this compound-modified Na+ channels in GH3 cells. Characterization and pharmacological modification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How Sodium and Calcium Ions Pass Through this compound-Bound Sodium Channel [mdpi.com]

- 13. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A study of properties of this compound modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gating kinetics of this compound-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Dart: A Technical Guide to Non-Amphibian Sources of Batrachotoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batrachotoxin (BTX), a steroidal alkaloid renowned for its extreme cardiotoxicity and neurotoxicity, has long been associated with the poison dart frogs of the genus Phyllobates. However, scientific investigations have unveiled other natural reservoirs of this potent toxin, expanding our understanding of its distribution and ecological significance. This technical guide provides an in-depth exploration of the known natural sources of this compound beyond poison dart frogs, focusing on avian and insect species. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key biological and methodological pathways to support further research and drug development endeavors.

The primary non-amphibian sources of this compound identified to date are certain species of passerine birds native to New Guinea and a genus of melyrid beetles, also found in New Guinea.[1][2][3] It is widely believed that the birds do not synthesize batrachotoxins de novo but sequester them from their diet, with the Choresine beetles being the putative source.[1][3] This guide will delve into the specifics of these sources, the toxins they harbor, and the methodologies to study them.

Natural Sources and Toxin Profiles

The known non-amphibian sources of this compound are geographically localized to New Guinea and belong to two distinct taxonomic groups:

These organisms contain not only this compound but also a variety of its congeners, with the relative abundance varying between species.

Avian Sources: Pitohui and Ifrita Birds

Several species of the genera Pitohui (family Pachycephalidae) and the blue-capped ifrit (Ifrita kowaldi) have been found to possess batrachotoxins in their skin and feathers.[4][5][6] The toxins are thought to serve as a chemical defense against predators and ectoparasites.[7] The hooded pitohui (Pitohui dichrous) is one of the most well-known toxic birds.[8]

The this compound profile in these birds is diverse and includes this compound (BTX), homothis compound (B1253226) (hBTX), and batrachotoxinin-A (BTX-A), among other derivatives.[5][6] The concentration and composition of these toxins can vary significantly between species, individual birds, and even different feather types of the same bird.[5][6] Generally, homothis compound is the most abundant analogue found in birds.[3]

Insect Sources: Choresine Beetles

Beetles of the genus Choresine (family Melyridae) are the first identified arthropod source of batrachotoxins and are considered the likely dietary origin of these toxins in the New Guinean birds.[2][3] Stomach content analysis of Pitohui birds has revealed the presence of these beetles.[1]

In contrast to the avian sources, Choresine beetles tend to have a higher relative abundance of this compound compared to homothis compound.[3] The discovery of BTX in these beetles provides a crucial link in the ecological pathway of this potent neurotoxin.

Quantitative Data on this compound Levels

The following tables summarize the quantitative data available on this compound and its analogues in avian and insect sources. It is important to note that toxin levels can be highly variable.

Table 1: this compound (BTX) and Homothis compound (hBTX) in Choresine Beetles

| Beetle Species | Toxin | Concentration (µg per beetle) | Reference |

| Choresine semiopaca (a collection of 3) | This compound (BTX) | 1.8 | [3] |

| Choresine spp. | Homothis compound (hBTX) | Scarcely detectable or absent | [3] |

Table 2: Relative Abundance of Batrachotoxins in Avian Sources (Pitohui and Ifrita)

| Toxin | Relative Abundance in Feathers | Reference |

| Homothis compound (hBTX) | Predominant analogue | [3] |

| This compound (BTX) | Present, but generally in lower amounts than hBTX | [3] |

| Other BTX analogues | Varying levels detected | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of batrachotoxins from avian and insect tissues, based on established scientific literature.

Protocol 1: Extraction of Batrachotoxins from Avian Feathers and Skin

This protocol is adapted from the methods described by Dumbacher et al. (2000).[6]

Materials:

-

Avian feather or skin samples

-

Methanol (B129727) (reagent grade)

-

Nitrogen gas supply

-

Vials with Teflon-lined caps

-

Pipettes and tips

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For feathers, weigh a representative sample (e.g., 30-60 mg) and place it in a vial.

-

For skin, excise a sample, trim it of excess fat, and weigh it. Place the tissue in a vial.

-

-

Extraction:

-

Add 2 mL of methanol to the vial containing the sample.

-

Vortex the sample for 1 minute.

-

Allow the sample to extract for at least 4 hours at room temperature, with occasional vortexing. For more exhaustive extraction, a 24-hour period is recommended.

-

-

Solvent Removal:

-

Carefully withdraw the methanol extract using a pipette and transfer it to a clean vial.

-

Wash the original sample vial and tissue with an additional 2 mL of methanol, and combine this wash with the initial extract. Repeat this washing step once more.

-

Concentrate the combined methanol extracts to a final volume of approximately 50 µL under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the concentrated extract at -20°C until analysis.

-

Protocol 2: Extraction of Batrachotoxins from Choresine Beetles

This protocol is based on the methodology reported by Dumbacher et al. (2004).[9]

Materials:

-

Whole beetles or beetle parts

-

Ethanol (B145695) (100%)

-

Vials

-

Pipettes and tips

-

Nitrogen gas supply

Procedure:

-

Sample Collection and Storage:

-

Beetles can be stored in 100% ethanol at ambient temperature.

-

-

Extraction:

-

Withdraw the ethanol supernatant from the storage vial.

-

Wash the beetles three times with approximately 1 mL of fresh ethanol for each wash.

-

Combine the original supernatant and all washes. This combined ethanol solution contains the extracted batrachotoxins.

-

-

Concentration:

-

Concentrate the ethanol extract under a stream of nitrogen gas to a final volume of approximately 200 µL. For single beetle extractions, concentrate to 10 µL.

-

-

Storage:

-

Store the concentrated extract at -20°C prior to analysis.

-

Protocol 3: Analysis of Batrachotoxins by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the detection and quantification of batrachotoxins.

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system.

-

A Mass Spectrometer (MS), typically a single quadrupole or a triple quadrupole instrument, equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.

-

m/z for BTX: [M+H]⁺ at 539.

-

m/z for hBTX: [M+H]⁺ at 553.

-

m/z for BTX-A: [M+H]⁺ at 418.

-

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity of this compound standards.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The primary mechanism of action for this compound is its interaction with voltage-gated sodium channels (Nav). BTX binds to site 2 on the alpha subunit of the channel, causing a conformational change that leads to the persistent activation (irreversible opening) of the channel.[10] This disrupts the normal generation and propagation of action potentials in neurons and muscle cells, leading to paralysis and cardiac arrhythmia.

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from biological samples.

Caption: General workflow for this compound extraction and analysis.

Conclusion

The discovery of this compound in birds and beetles has significantly broadened our perspective on the natural occurrence and ecological roles of this potent toxin. This guide provides a foundational resource for researchers interested in exploring these non-amphibian sources. The detailed protocols and quantitative data presented herein are intended to facilitate further studies into the biosynthesis, sequestration, and pharmacology of batrachotoxins, ultimately aiding in the development of new therapeutic agents and research tools. As our understanding of these fascinating organisms and their chemical defenses grows, so too will the potential for novel scientific discoveries.

References

- 1. Melyrid beetles (Choresine): a putative source for the this compound alkaloids found in poison-dart frogs and toxic passerine birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. [PDF] Melyrid beetles (Choresine): a putative source for the this compound alkaloids found in poison-dart frogs and toxic passerine birds. | Semantic Scholar [semanticscholar.org]

- 5. This compound alkaloids from passerine birds: A second toxic bird genus (Ifrita kowaldi) from New Guinea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Toxic bird - Wikipedia [en.wikipedia.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Melyrid beetles (Choresine): A putative source for the this compound alkaloids found in poison-dart frogs and toxic passerine birds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

The Source of a Deadly Defense: Biosynthesis Versus Dietary Sequestration of Batrachotoxin in Frogs

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Prevailing Paradigm: Dietary Sequestration

The hypothesis that poison frogs acquire their chemical defenses from their diet has been substantiated by several convergent lines of evidence. The foundational observation is that frogs of toxic species, when raised in captivity on a diet devoid of their natural prey (such as fruit flies), do not develop the toxic alkaloids found in their wild counterparts.[1][4][5] This strongly indicates an external, dietary source for these compounds.

The critical breakthrough in identifying the source of batrachotoxins came from the discovery of these same alkaloids in Melyridae beetles of the genus Choresine, native to New Guinea.[2][6][7] While these specific beetles are not found in the Colombian habitats of Phyllobates frogs, the Melyridae family is cosmopolitan. This discovery provided a direct arthropod link, suggesting that Colombian relatives of these beetles are the likely dietary source for the frogs.[2][7] This model of sequestration from arthropod prey is now widely accepted for the vast majority of poison frog alkaloids.[5][8][9]

Convergent Evolution of a Chemical Defense

The sequestration of batrachotoxins is a remarkable example of convergent evolution. These toxins are not only found in frogs in South America but also in several species of passerine birds in New Guinea, including the genera Pitohui and Ifrita.[1][2][10] The fact that such geographically distant and evolutionarily distinct vertebrate groups utilize the same potent defensive alkaloids points to a shared, external source rather than independent biosynthesis. The discovery of BTX in Choresine beetles in New Guinea, which have been found in the stomach contents of these toxic birds, solidified the dietary link for the avian species and, by extension, provided a powerful analogous model for the frogs.[2][7]

Quantitative Analysis of Batrachotoxin Distribution

The concentration of batrachotoxins varies significantly between frog species and is directly related to their diet. The Golden Poison Frog, Phyllobates terribilis, is exceptionally toxic, possessing amounts of BTX that far exceed other species. Captive-reared specimens, however, are not toxic.[3][11]

| Source Organism | Toxin Type(s) | Typical Amount of Toxin per Individual | Notes |

| Phyllobates terribilis (Wild) | This compound (BTX), Homothis compound (hBTX) | ~1000-1900 µg | Considered the most toxic frog; BTX levels are approximately 2-fold higher than hBTX.[4][11][12] |

| Phyllobates aurotaenia (Wild) | BTX, hBTX | ~50 µg | Historically used for poisoning blowgun darts.[4] |

| Phyllobates bicolor (Wild) | BTX, hBTX | High concentrations | Also used for dart poisoning.[2] |

| Phyllobates frogs (Captive-reared) | None detected | 0 µg | Progeny of wild-caught frogs reared in captivity do not possess detectable BTX.[3][4] |

| Choresine Beetles (e.g., C. pulchra, C. semiopaca) | BTX, hBTX | High concentrations | Putative dietary source. In beetles, BTX levels are significantly higher than hBTX, which is often barely detectable.[2][12] |

Toxicity Data:

| Compound | LD₅₀ (Mice, intravenous/subcutaneous) |

|---|---|

| This compound (BTX) | 2-3 µg/kg[1][13] |

| Batrachotoxinin A | 1000 µg/kg[1] |

The Case Against De Novo Biosynthesis

While dietary sequestration is now the accepted origin, the possibility of endogenous synthesis by the frogs was once a leading hypothesis. However, extensive research has failed to produce evidence supporting this.

-

Lack of Toxin in Captive-Bred Frogs: As mentioned, the complete absence of this compound in frogs raised in captivity on an alkaloid-free diet is the most compelling evidence against biosynthesis.[1][4][5]

-

Failed Precursor-to-Toxin Conversion: Feeding experiments with captive-raised Phyllobates frogs using batrachotoxinin A (BTX A), a less potent derivative and potential precursor, showed that the frogs could sequester BTX A in their skin, but they did not convert it into the more complex and toxic this compound or homothis compound.[14] This suggests the frogs lack the specific enzymatic machinery required for the final steps of BTX synthesis.

-

Structural Complexity: this compound is a complex steroidal alkaloid. While amphibians can synthesize a variety of compounds, the de novo synthesis of such a molecule is metabolically demanding and would require a highly specialized and unique biosynthetic pathway, for which no evidence has been found. The current understanding is that the steroidal skeleton itself is likely derived from phytosterols (B1254722) in plants, consumed by the beetles, which then modify it into the final toxin.[4]

Experimental Protocols

The elucidation of this compound's dietary origin relied on a combination of analytical chemistry, ecology, and physiology. The following are detailed summaries of the key experimental methodologies employed.

Toxin Extraction and Analysis from Skin

This protocol outlines the standard method for isolating and identifying alkaloids from frog skin.

-

Sample Collection:

-

Invasive Method (Historical/Terminal): Dorsal skin is excised from a euthanized frog, flash-frozen in liquid nitrogen, and stored at -80°C.[15]

-

Non-Invasive Method: A Transcutaneous Amphibian Stimulator (TAS) is used to apply a mild electrical pulse to the skin of a live frog, causing it to secrete alkaloids, which are then collected by rinsing the frog in a solvent. This method allows for repeated sampling from the same individual.[16]

-

-

Extraction:

-

The skin sample (or dried secretion) is homogenized in methanol, often using a bead mill homogenizer.[4][15][17] An internal standard (e.g., D3-nicotine) is typically added for quantification.[17]

-

A standard acid-base extraction is performed. The methanolic extract is acidified, partitioned against a nonpolar solvent (e.g., chloroform) to remove lipids, then basified, and the alkaloids are re-extracted into the nonpolar solvent.[4][16]

-

-

Separation and Identification:

-

Initial Screening: Thin-Layer Chromatography (TLC) can be used for initial separation and detection. Batrachotoxins are visualized using an Ehrlich reagent, which produces a characteristic color.[4][14]

-

Analysis and Quantification: The extract is concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the individual alkaloid compounds, and the mass spectrometer provides a mass spectrum for each, allowing for definitive identification and quantification against known standards.[5][16][17] Liquid Chromatography-Mass Spectrometry (LC-MS) is also used for robust quantification.[15]

-

Dietary Source Identification

-

Stomach Content Analysis: Wild-caught frogs are dissected, and their stomach contents are carefully removed and examined under a microscope. Arthropod prey items are identified to the lowest possible taxonomic level (e.g., family, genus).[2][5]

-

Chemical Analysis of Prey: Specimens of potential dietary sources (e.g., specific ants, mites, beetles) found in the frog's habitat are collected.[5][9] These arthropods are then subjected to the same toxin extraction and GC-MS analysis protocol described above to screen for the presence of batrachotoxins or other alkaloids found in the frogs.[2]

Electrophysiological Analysis of Toxin Resistance

To understand how frogs avoid self-intoxication, their nerve and muscle cells are tested for sensitivity to BTX.

-

Tissue Preparation: Nerve and muscle preparations are dissected from wild-caught toxic frogs and captive-reared non-toxic frogs.[3]

-

Voltage Clamp Recording: The tissue is placed in a physiological bath. Microelectrodes are used to measure the electrical properties of the cell membranes. The voltage clamp technique allows researchers to control the membrane potential and measure the ion currents flowing through the channels.[18]

-

Toxin Application: A solution containing a known concentration of this compound is applied to the preparation.

-

Data Analysis: In BTX-sensitive animals, the toxin causes a massive, persistent influx of sodium ions, leading to irreversible membrane depolarization. In resistant animals, like P. terribilis, the application of BTX has little to no effect on the sodium channels, demonstrating their insensitivity.[11] This resistance has been traced to specific amino acid substitutions in the protein sequence of the sodium channel.[11][13]

Mechanism of Action and Autoresistance

This compound's lethality stems from its specific action on voltage-gated sodium channels (NaVs), which are essential for generating electrical signals in nerve and muscle cells.[4]

-

Binding and Channel Opening: BTX binds to a receptor site within the inner pore of the NaV channel.[18][19]

-

Persistent Activation: This binding locks the channel in an open conformation, preventing it from closing (inactivating) as it normally would.[1][2]

-

Ion Influx and Depolarization: The permanently open channel allows an uncontrolled influx of sodium ions (Na⁺) into the cell.[1]

-

Signal Blockade and Paralysis: This massive Na⁺ influx leads to a persistent depolarization of the cell membrane. The cell can no longer generate action potentials, blocking all nerve signal transmission. This results in paralysis, cardiac arrhythmias, and ultimately, cardiac failure.[1][13]

Poison frogs that sequester BTX have evolved autoresistance through mutations in their own sodium channel genes.[4][13] These genetic changes alter the toxin's binding site, reducing its affinity for the channel and rendering the frog's nerves and muscles insensitive to the poison's effects.[11]

Conclusion and Future Directions

For professionals in drug development, this compound remains a vital tool for studying the structure and function of sodium channels, which are critical targets for anesthetics, antiarrhythmics, and anticonvulsants.[4] Understanding the molecular interactions between BTX and its receptor can inform the design of novel channel modulators. Furthermore, the discovery of autoresistance mechanisms in frogs offers insights into how sodium channel function can be subtly altered to confer resistance to potent agonists, a principle that could be exploited in therapeutic design. Future research will likely focus on identifying the precise arthropod sources in Colombia, characterizing the full enzymatic pathways in beetles that produce these toxins, and further exploring the genetic basis of toxin transport and sequestration within the frogs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Melyrid beetles (Choresine): A putative source for the this compound alkaloids found in poison-dart frogs and toxic passerine birds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [people.wou.edu]

- 5. pnas.org [pnas.org]

- 6. [PDF] Melyrid beetles (Choresine): a putative source for the this compound alkaloids found in poison-dart frogs and toxic passerine birds. | Semantic Scholar [semanticscholar.org]

- 7. pnas.org [pnas.org]

- 8. Rapid toxin sequestration modifies poison frog physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Convergent evolution of chemical defense in poison frogs and arthropod prey between Madagascar and the Neotropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How do this compound-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. aliem.com [aliem.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Noninvasive Detection of Chemical Defenses in Poison Frogs Using the MasSpec Pen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. collected.jcu.edu [collected.jcu.edu]

- 17. journals.biologists.com [journals.biologists.com]

- 18. The this compound receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Cardiotoxic and Neurotoxic Effects of Batrachotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batrachotoxin (BTX), a steroidal alkaloid of formidable potency, is a critical tool in the study of excitable membranes.[1][2][3] Sourced from the skin of poison dart frogs of the genus Phyllobates, certain birds, and beetles, its profound cardiotoxic and neurotoxic effects stem from a highly specific interaction with voltage-gated sodium channels (Navs).[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's toxicity, with a focus on its interaction with Navs, the downstream signaling cascades leading to cellular demise, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of this compound is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2][3] BTX acts as a potent allosteric modulator, binding to neurotoxin receptor site 2 located within the inner pore of the channel.[4] Recent cryogenic electron microscopy studies have revealed a dual-receptor mechanism, with BTX molecules binding to two homologous sites at the interface between different domains of the channel protein, providing insight into its high potency.[5]

The binding of BTX induces a number of critical changes in channel function:

-

Persistent Activation: BTX binding locks the channel in an open conformation, preventing both fast and slow inactivation.[1][4][6] This leads to a persistent, uncontrolled influx of sodium ions (Na+) into the cell.

-

Hyperpolarizing Shift in Activation: BTX causes a significant negative shift in the voltage-dependence of activation, meaning the channels open at membrane potentials that would normally keep them closed.[4][6]

-

Altered Ion Selectivity: The toxin modifies the ion selectivity of the channel, increasing its permeability to other cations.[1][2]

This sustained influx of Na+ leads to a continuous depolarization of the cell membrane, preventing the repolarization necessary for subsequent action potentials.[1][2][3] The functional consequence is a relentless storm of hyperactivity in nerves and muscles, ultimately leading to paralysis and cardiac fibrillation.[1][5]

Molecular Signaling Pathways of Toxicity

The initial, massive influx of sodium ions triggered by this compound's interaction with Navs is the primary event that initiates a cascade of downstream signaling pathways, culminating in either necrotic or apoptotic cell death.

Neurotoxicity

In neurons, the persistent depolarization induced by BTX leads to a complete blockade of nerve signal transmission, resulting in paralysis.[1][2] At the cellular level, the massive influx of Na+ and subsequent osmotic changes can cause swelling and structural damage to axons, leading to axonal necrosis.[1] This process is characterized by the breakdown of the axonal cytoskeleton and ultimate fragmentation of the axon.

Cardiotoxicity

In cardiomyocytes, the effects of BTX are particularly devastating. The persistent Na+ influx disrupts the normal cardiac action potential, leading to a cascade of events that culminates in cardiac arrest:[1][5][7]

-

Disruption of Cardiac Action Potential: The sustained depolarization prevents the repolarization of cardiomyocytes, leading to a prolongation of the action potential.

-

Calcium Overload: The persistent depolarization leads to the reverse operation of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions (Ca2+) into the cell.

-

Arrhythmias and Fibrillation: The altered electrophysiology of individual cardiomyocytes disrupts the coordinated contraction of the heart muscle, leading to severe arrhythmias and ventricular fibrillation.[1][5]

-

Contractile Dysfunction and Cardiac Arrest: The sustained high intracellular Ca2+ levels lead to hypercontraction and eventual contractile paralysis of the heart muscle, resulting in cardiac arrest.[5]

Downstream Cell Death Pathways

The sustained ionic imbalance, particularly the overload of intracellular Ca2+, is a critical trigger for both necrotic and apoptotic cell death pathways.

-

Necrosis: The massive influx of Na+ and water leads to osmotic swelling and eventual rupture of the cell membrane, a hallmark of necrosis.[1] This uncontrolled cell lysis releases intracellular contents, triggering an inflammatory response.

-

Apoptosis: Calcium overload can also trigger the intrinsic apoptotic pathway through several mechanisms:

-

Mitochondrial Dysfunction: High intracellular Ca2+ is taken up by mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP). This disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[8][9] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

-

Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction is often accompanied by an increase in the production of reactive oxygen species (ROS), which can further damage cellular components and amplify the apoptotic signal.[10][11]

-

The balance between apoptosis and necrosis is often dependent on the severity of the toxic insult; high concentrations of BTX are more likely to induce rapid necrosis, while lower concentrations may favor apoptosis.

Quantitative Data on this compound Activity

The potency of this compound and its derivatives has been quantified through various experimental approaches. The following tables summarize key quantitative data.

Table 1: In Vivo and General Toxicity Data

| Parameter | Value | Species/Conditions | Reference |

| LD50 (intravenous) | 2-3 µg/kg | Mouse | [1] |

| LD50 (subcutaneous) | 2 µg/kg | Mouse | [12] |

Table 2: Binding Affinities of this compound and Derivatives to Voltage-Gated Sodium Channels

| Compound | Channel Subtype | Kd / Ki | Experimental Conditions | Reference |

| [3H]Batrachotoxinin A 20-α-benzoate | Rat Brain Membranes | Kd = 50 nM | Scatchard analysis | [13] |

| This compound | Rat Skeletal Muscle (rNav1.4) | EC50 = 1.0 µM | Whole-cell patch clamp | [4] |

| This compound-B | Rat Skeletal Muscle (rNav1.4) | EC50 = 1.2 µM | Whole-cell patch clamp | [4] |

| This compound-cHx | Rat Skeletal Muscle (rNav1.4) | EC50 = 1.4 µM | Whole-cell patch clamp | [4] |

| This compound-yne | Rat Skeletal Muscle (rNav1.4) | EC50 = 0.06 µM | Whole-cell patch clamp | [4] |

Table 3: Effects of this compound on Sodium Channel Gating Properties

| Parameter | Effect | Channel/Cell Type | Reference |

| Voltage of half-maximal activation (V1/2) | ~50 mV hyperpolarizing shift | Neuroblastoma cells | [6] |

| Inactivation | Complete removal of fast and slow inactivation | Neuroblastoma cells | [6] |

Experimental Protocols

The study of this compound's effects relies on a number of key experimental techniques. Detailed methodologies for these are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

-

Cell Preparation: Cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.5) are cultured on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -100 mV.

-

Voltage steps are applied to elicit sodium currents.

-

This compound is applied via the perfusion system, and changes in current amplitude, voltage-dependence of activation, and inactivation are recorded.

-

Radioligand Binding Assay ([3H]Batrachotoxinin A 20-α-benzoate)

This assay is used to determine the binding affinity of this compound and other compounds to the sodium channel.

-

Membrane Preparation: Brain tissue or cells expressing the target sodium channel are homogenized and centrifuged to isolate a membrane fraction.

-

Assay Buffer (in mM): 50 HEPES, 130 Choline Chloride, 5.4 KCl, 0.8 MgSO4, 5.5 Glucose (pH 7.4).

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of [3H]batrachotoxinin A 20-α-benzoate (BTX-B) and varying concentrations of the unlabeled competitor compound.

-

The incubation is carried out at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., veratridine).

-

The data are analyzed to determine the IC50 of the competitor, from which the Ki can be calculated.

-

Cytotoxicity Assay (Lactate Dehydrogenase - LDH)

This colorimetric assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity.

-

Cell Culture: Neuronal or cardiomyocyte cell lines are seeded in a 96-well plate and treated with varying concentrations of this compound for a specified time.

-

Procedure:

-

After the incubation period, an aliquot of the cell culture supernatant is transferred to a new 96-well plate.

-

The LDH assay reagent (containing lactate (B86563), NAD+, and a tetrazolium salt) is added to each well.

-

The plate is incubated at room temperature, protected from light, for approximately 30 minutes.

-

The enzymatic reaction, in which LDH converts lactate to pyruvate (B1213749) and reduces the tetrazolium salt to a colored formazan (B1609692) product, is stopped by adding a stop solution.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included to calculate the percentage of cytotoxicity.[14][15][16][17][18]

-

Apoptosis Assay (TUNEL)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Cells are cultured on coverslips and treated with this compound.

-

Procedure:

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

The cells are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., BrdUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

After washing, the incorporated label is detected, either directly if the dUTP is fluorescent, or by using a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC).

-

The cell nuclei are counterstained with a DNA dye such as DAPI.

-

The cells are visualized by fluorescence microscopy, and the percentage of TUNEL-positive (apoptotic) cells is quantified.[10][11][19]

-

Visualizations

Signaling Pathways

Caption: Molecular signaling pathway of this compound-induced toxicity.

Experimental Workflows

Caption: Workflows for key experiments to study this compound's effects.

Conclusion

This compound remains an invaluable pharmacological tool for probing the structure and function of voltage-gated sodium channels. Its potent and multifaceted mechanism of action, which involves the irreversible opening of these channels, triggers a cascade of events leading to severe cardiotoxicity and neurotoxicity. A thorough understanding of these molecular pathways, from the initial ion influx to the downstream activation of cell death programs, is crucial for both basic research and the development of potential therapeutic strategies for channelopathies. The experimental protocols detailed herein provide a robust framework for investigating the intricate effects of this powerful toxin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of this compound on Membrane Potential and Conductance of Squid Giant Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atomic-level study captures frog toxin in action - UW Medicine | Newsroom [newsroom.uw.edu]

- 6. This compound modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cardiotoxic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production of Reactive Oxygen Species, Alteration of Cytosolic Ascorbate Peroxidase, and Impairment of Mitochondrial Metabolism Are Early Events in Heat Shock-Induced Programmed Cell Death in Tobacco Bright-Yellow 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Environmental Chemical-Induced Reactive Oxygen Species Generation and Immunotoxicity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on membrane potential and conductance of squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Integrating data from in vitro New Approach Methodologies for Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LDH cytotoxicity assay [protocols.io]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. researchgate.net [researchgate.net]

The Synthetic Frontier: A Technical Guide to the Structure-Activity Relationship of Batrachotoxin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batrachotoxin (BTX), a steroidal alkaloid of formidable potency, has long been a critical tool in the study of voltage-gated sodium channels (NaVs).[1] Its unique mechanism of action, involving the irreversible activation of these channels, provides a powerful probe into the intricacies of neuronal excitability.[2] However, the limited availability of the natural product has historically constrained comprehensive structure-activity relationship (SAR) studies. The advent of sophisticated synthetic methodologies has opened a new era of BTX research, enabling the creation of a diverse array of derivatives. This technical guide provides an in-depth analysis of the SAR of these synthetic analogues, offering a detailed look at the molecular determinants of their activity, comprehensive experimental protocols for their characterization, and visualizations of the underlying biological and experimental frameworks.

Core Structure-Activity Relationship Insights

The intricate architecture of this compound offers multiple avenues for synthetic modification, each providing unique insights into its interaction with voltage-gated sodium channels. The core structure consists of a rigid pentacyclic steroid nucleus, a homomorpholine ring, and a C-20 ester moiety.[3] SAR studies have revealed that even subtle alterations to this framework can dramatically impact activity, transforming the molecule from a potent agonist to an antagonist.

A pivotal element for the potent agonist activity of this compound is the C-20 ester moiety . The parent alcohol, batrachotoxinin A (BTX-A), is over 1,000 times less potent than BTX itself, highlighting the critical role of this ester in the toxin's function.[1] Modifications at this position have yielded derivatives with a spectrum of activities. For instance, the benzoate (B1203000) ester (BTX-B) and the cyclohexanecarboxylate (B1212342) ester (BTX-cHx) exhibit functional equivalency to the parent toxin, causing a hyperpolarizing shift in channel activation and blocking both fast and slow inactivation.[1] In contrast, the C20-n-heptynoate ester (BTX-yne) is a notable outlier, as it eliminates fast but not slow inactivation, providing a unique tool to dissect these two distinct gating processes.[1]

The stereochemistry of the steroid core is also a critical determinant of activity. The natural (-)-enantiomer of this compound is a potent agonist, while its synthetic non-natural (+)-enantiomer acts as a reversible antagonist of sodium channel function.[4] This stark functional divergence with identical chemical connectivity underscores the highly specific stereochemical requirements for the toxin-channel interaction.

Furthermore, the integrity of the steroid ring system and the homomorpholine ring is essential. Truncated analogues containing only the C/D/E rings of the BTX core have been synthesized and shown to act as inhibitors of NaV channels, a functional reversal from the parent compound.[5] Modifications to the homomorpholine ring, such as replacing a methylene (B1212753) group with a carbonyl, have been shown to abolish activity, suggesting the importance of the tertiary nitrogen's protonation state for the interaction with the channel.[6]

Quantitative Data Presentation

The following tables summarize the quantitative data on the activity of various synthetic this compound derivatives on voltage-gated sodium channels.

Table 1: Electrophysiological Activity of C20-Ester this compound Derivatives on rNaV1.4

| Derivative | V1/2 act (mV) | ΔV1/2 act (mV) | k (mV) | EC50 (nM) | Effect on Inactivation | Reference |

| Control | -28.9 ± 0.3 | - | 6.5 ± 0.3 | - | Normal | [7] |

| BTX | -74.3 ± 0.6 | -45.4 ± 0.7 | 4.8 ± 0.5 | 2074 ± 768 | Eliminates fast and slow | [7] |

| BTX-B | -67.5 ± 0.2 | -38.6 ± 0.4 | 4.5 ± 0.2 | 756 ± 43 | Eliminates fast and slow | [7] |

| BTX-cHx | -78.4 ± 0.1 | -49.5 ± 0.3 | 2.0 ± 0.1 | 491 ± 26 | Eliminates fast and slow | [7] |

| BTX-yne | -71.4 ± 0.3 | -42.7 ± 0.4 | 6.5 ± 0.3 | 130 ± 21 | Eliminates fast, not slow | [7] |

V1/2 act: half-activation potential; k: slope factor; EC50: half-maximal effective concentration.

Table 2: Inhibitory Activity of Truncated C/D/E Ring this compound Analogues on rNaV1.4

| Analogue | R Group | IC50 (µM) | Reference |

| 1a | Benzoyl | 81.4 ± 4.8 | [5] |

| 1b | 1-Naphthoyl | 17.4 ± 0.4 | [5] |

| 1c | 2,4-Dimethylpyrrole-3-carbonyl | 11.1 ± 0.3 | [5] |

| 1d | Cyclohexanecarbonyl | 31.9 ± 1.8 | [5] |

| 1e | Butyryl | 45.2 ± 3.1 | [5] |

| 1f | BODIPY® FL propionyl | 19.2 ± 2.4 | [5] |

IC50: half-maximal inhibitory concentration.

Table 3: Binding Affinity of this compound Derivatives and Competitors

| Ligand | Preparation | Allosteric Modulator | Kd/Ki | Reference |

| [3H]BTX-B | Mouse cerebral cortex homogenates | None | 0.7 µM (Kd) | [8] |

| [3H]BTX-B | Vesicular prep from mouse cerebral cortex | Scorpion venom | 25 - 30 nM (Kd) | [9] |

| [3H]BTX-B | Vesicular prep from guinea pig cerebral cortex | Scorpion venom | 13 - 56 nM (Kd) | [9] |

| Dibucaine | Vesicular prep from guinea pig cerebral cortex | BTX | 0.6 µM (Ki) | [9] |

| Tetracaine | Rat brain synaptosomes | Scorpion toxin | 1.2 µM (Ki) | [10] |

| Lidocaine | Vesicular prep from guinea pig cerebral cortex | BTX | 780 µM (Ki) | [9] |

| Benzocaine | Rat brain synaptosomes | Scorpion toxin | 1.58 mM (Ki) | [10] |

Kd: dissociation constant; Ki: inhibition constant.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol details the method for characterizing the effects of synthetic this compound derivatives on voltage-gated sodium channels expressed in a heterologous system.

a. Cell Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells on glass coverslips.

-

Transiently transfect the cells with the cDNA encoding the desired sodium channel α-subunit (e.g., rNaV1.4) and a reporter gene (e.g., GFP) using a suitable transfection reagent.

-

Use cells for recording 24-48 hours post-transfection.

b. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

Toxin Stock Solution: Prepare a 1-10 mM stock solution of the synthetic this compound derivative in dimethyl sulfoxide (B87167) (DMSO).

c. Recording Procedure:

-

Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope equipped with fluorescence optics.

-

Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a fluorescently identified cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to establish the whole-cell configuration.

-

Compensate for series resistance (>80%) and cell capacitance.

-

Record baseline sodium currents using a voltage-clamp protocol. For activation, apply a series of depolarizing voltage steps (e.g., from a holding potential of -100 mV to +60 mV in 10 mV increments). For inactivation, use a two-pulse protocol with a prepulse to various potentials followed by a test pulse.

-

Prepare the final toxin concentration by diluting the stock solution into the external solution.

-

Apply the toxin-containing external solution to the cell via the perfusion system. To promote toxin binding to the open state of the channel, apply a train of depolarizing pulses (e.g., 2000 pulses to 0 mV from a holding potential of -100 mV at 2 Hz).[1]

-

Record sodium currents in the presence of the toxin using the same voltage protocols as for the baseline recordings.

-

Analyze the data to determine the effects of the toxin on channel gating properties, such as the voltage-dependence of activation and inactivation, and current amplitude.

Radioligand Binding Assay with [³H]Batrachotoxinin A 20-α-benzoate ([³H]BTX-B)

This protocol describes a method for determining the binding affinity of synthetic this compound derivatives to sodium channels in a competitive binding assay.

a. Membrane Preparation:

-

Homogenize brain tissue (e.g., mouse cerebral cortex) or cells expressing the sodium channel of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

b. Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of assay buffer (e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4).

-

50 µL of the competing unlabeled synthetic this compound derivative at various concentrations. For non-specific binding, use a high concentration of a known ligand like veratridine (B1662332) (e.g., 300 µM).

-

50 µL of [³H]BTX-B at a fixed concentration (typically at or below its Kd, e.g., 5 nM).

-

100 µL of the membrane preparation (e.g., 50-100 µg of protein).

-

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of the unlabeled competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound's effect on voltage-gated sodium channels.

Experimental Workflow for Electrophysiological Characterization

References

- 1. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans-Channel Interactions in this compound-Modified Rat Skeletal Muscle Sodium Channels: Kinetic Analysis of Mutual Inhibition between μ-Conotoxin GIIIA Derivatives and Amine Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modular Synthesis of the Pentacyclic Core of this compound and Select this compound Analogue Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative analysis of the effects of synthetic derivatives of this compound on sodium currents in frog node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of binding of [3H]batrachotoxinin A 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]